Tert-butyl N,N-diisopropylcarbamate
Description
Significance of Carbamic Acid Esters in Chemical Transformations
Carbamic acid esters, commonly known as carbamates or urethanes, are a class of organic compounds characterized by the R₂NC(O)OR' functional group. uwindsor.ca Their significance is multifaceted, stemming from their presence in a wide array of biologically active molecules and their versatile application in chemical synthesis. nih.gov
In nature and medicine, the carbamate (B1207046) group is a key structural feature in numerous pharmaceuticals and agrochemicals. nih.gov For instance, the reversible acetylcholinesterase inhibitor Rivastigmine, used in the management of Alzheimer's disease, and the agricultural insecticide Carbaryl, highlight the biological importance of this motif. nih.govacs.org The stability of the carbamate group, which can be considered a hybrid of an amide and an ester, contributes to its utility in drug design, where it can act as a stable surrogate for a peptide bond. nih.gov
In the laboratory, carbamates are widely employed as protecting groups for amines, with the tert-butyloxycarbonyl (Boc) group being a ubiquitous example in peptide synthesis. nih.govmit.edu Beyond this role, their true power lies in their ability to function as directing groups in C-H activation reactions. This capacity allows chemists to selectively functionalize otherwise inert C-H bonds, providing a powerful tool for building molecular complexity in a controlled manner. nih.govacs.org
The O-tert-butyl N,N-diisopropylcarbamate Motif: Structural Context and Synthetic Utility
The synthetic utility of tert-butyl N,N-diisopropylcarbamate is best understood by examining the properties of the N,N-diisopropylcarbamoyl group (-CON(iPr)₂), particularly when attached to an aromatic ring via an oxygen atom (Ar-O-CON(iPr)₂). This arrangement creates one of the most powerful Directed Metalation Groups (DMGs) known in organic synthesis. nih.govacs.org
The primary function of this motif is to facilitate a reaction known as Directed ortho-Metalation (DoM). In this process, the carbamate group directs a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium (B1581126), to selectively remove a proton from the position immediately adjacent (ortho) to the group on the aromatic ring. wikipedia.org The mechanism relies on the coordination of the Lewis acidic lithium ion to the Lewis basic carbonyl oxygen of the carbamate. This coordination creates a temporary complex that positions the alkyl base in close proximity to the ortho-proton, facilitating its abstraction and forming a stable aryllithium intermediate. wikipedia.orgbaranlab.org
The structural features of the N,N-diisopropylcarbamoyl group are crucial to its effectiveness:
High Lewis Basicity: The carbonyl oxygen is a strong Lewis base, enabling effective coordination with the lithium reagent.
Steric Hindrance: The bulky isopropyl groups prevent the organolithium reagent from adding directly to the carbonyl group, which would lead to undesired side reactions.
Robustness: The group is stable to the strongly basic conditions required for the lithiation step.
Once the aryllithium intermediate is formed, it can react with a wide variety of electrophiles, allowing for the introduction of diverse functional groups exclusively at the ortho position. This high regioselectivity is a significant advantage over classical electrophilic aromatic substitution reactions, which often yield mixtures of ortho and para isomers. wikipedia.org The subsequent cleavage of the carbamate group can then reveal a phenol (B47542), making the entire process a formal ortho-functionalization of a phenol. organic-chemistry.org
Table 1: Hierarchy of Common Directed Metalation Groups (DMGs) This table ranks common DMGs based on their directing ability in competitive metalation experiments. Stronger groups direct metalation preferentially over weaker ones.
| Rank | Directing Group (DMG) | Chemical Formula |
| 1 | O-Carbamate | -OCONR₂ |
| 2 | Amide | -CONR₂ |
| 3 | Sulfonamide | -SO₂NR₂ |
| 4 | O-MOM Ether | -OCH₂OCH₃ |
| 5 | Methoxy | -OCH₃ |
This ranking is a general guide; relative strengths can be influenced by specific substrate and reaction conditions. Data compiled from multiple sources. nih.govresearchgate.netuwindsor.ca
Table 2: Examples of Electrophiles Used in DoM Reactions of Aryl O-Carbamates This interactive table showcases the versatility of the aryllithium species generated via carbamate-directed metalation.
| Electrophile Class | Specific Electrophile | Resulting Functional Group |
| Alkylating Agents | Methyl iodide (CH₃I) | -CH₃ |
| Carbonyl Compounds | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |
| Carbonyl Compounds | N,N-Dimethylformamide (DMF) | -CHO (Aldehyde) |
| Silylating Agents | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
| Halogenating Agents | Iodine (I₂) | -I |
| Boronating Agents | Trimethyl borate (B1201080) (B(OMe)₃) | -B(OH)₂ (Boronic acid) |
This table provides representative examples of the transformations possible following the DoM step.
Historical Development and Current Research Trajectories for N,N-Dialkylcarbamate Reagents
The intellectual foundation for the utility of the carbamate directing group lies in the development of Directed ortho-Metalation chemistry. The fundamental principle of DoM was first observed independently by Henry Gilman and Georg Wittig around 1940 with simple substrates like anisole. nih.govwikipedia.org However, the full potential of this strategy began to be realized much later.
A pivotal moment came in the 1980s through the work of Victor Snieckus and his research group. They discovered and extensively developed the aryl O-carbamate, particularly the N,N-diethylcarbamate, as a remarkably potent and reliable DMG. nih.govacs.org A seminal 1990 review by Snieckus codified the DoM strategy and established a hierarchy of directing groups, cementing the O-carbamate's place at the top. uwindsor.ca This work transformed DoM from a chemical curiosity into a mainstream synthetic tool for the regiocontrolled construction of polysubstituted aromatic compounds.
Current research continues to build upon this foundation, expanding the utility of N,N-dialkylcarbamate reagents in several exciting directions:
Transition Metal Catalysis: While DoM traditionally relies on lithium bases, the carbamate group is now widely used to direct C-H activation catalyzed by transition metals such as palladium, rhodium, and cobalt. acs.orgnih.gov These methods often proceed under milder conditions and can achieve different types of bond formations.
DoM-Cross-Coupling Fusion: A powerful modern strategy involves using the DoM reaction to install a boronic ester or a halide at the ortho position, which is then used in situ in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling). nih.govpharmaceutical-business-review.com This "one-pot" fusion of two major reaction types provides rapid access to complex biaryl structures.
Remote Metalation and Complex Syntheses: Researchers are exploring strategies to use carbamate groups to direct metalation at positions other than ortho (remote metalation) by exploiting steric or electronic effects. nih.gov The robustness of the DoM strategy has enabled its use in iterative sequences for the synthesis of highly complex natural products and materials. nih.govacs.org
Green Chemistry Approaches: Efforts are underway to make DoM reactions more sustainable by exploring alternative solvents and developing catalytic systems that reduce waste. nih.govacs.org
The journey of N,N-dialkylcarbamate reagents from simple derivatives to powerful controllers of reactivity exemplifies the progress in modern synthetic organic chemistry, providing chemists with elegant solutions to complex synthetic challenges.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-di(propan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)12(9(3)4)10(13)14-11(5,6)7/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURUDICJPOGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609352 | |
| Record name | tert-Butyl dipropan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105678-27-1 | |
| Record name | tert-Butyl dipropan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for O Tert Butyl N,n Diisopropylcarbamate
Direct Synthesis Routes to O-tert-butyl N,N-diisopropylcarbamate
The direct synthesis of O-tert-butyl N,N-diisopropylcarbamate can be achieved through several chemical reactions. These methods focus on the formation of the carbamate (B1207046) functional group from simpler starting materials.
Carbamoylation Reactions with Diisopropylamine Derivatives
Carbamoylation involves the introduction of a carbamoyl (B1232498) group into a molecule. In the context of synthesizing O-tert-butyl N,N-diisopropylcarbamate, this typically involves the reaction of a diisopropylamine-derived nucleophile with a suitable electrophile. One common approach is the use of N,N-disubstituted carbamoylating reagents. For instance, readily prepared carbamoylimidazolium salts can act as efficient N,N-disubstituted carbamoylating agents. These salts react with alcohols in high yields to produce carbamates. organic-chemistry.org
Another method involves the in situ formation of N-substituted carbamoyl chlorides, which can then react with an alcohol to form the desired carbamate. This one-pot procedure offers an economical and efficient route to O-aryl carbamates and can be adapted for the synthesis of O-tert-butyl carbamates. organic-chemistry.org
The reaction conditions for these carbamoylation reactions can vary, but they often involve the use of a base to facilitate the reaction. The choice of solvent and temperature can also influence the reaction's efficiency and yield.
| Reagent Type | Example | Product | Reference |
| Carbamoylimidazolium Salt | N,N-Diisopropylcarbamoylimidazolium salt | O-tert-butyl N,N-diisopropylcarbamate | organic-chemistry.org |
| In situ generated Carbamoyl Chloride | From Diisopropylamine and a phosgene (B1210022) equivalent | O-tert-butyl N,N-diisopropylcarbamate | organic-chemistry.org |
Esterification Strategies for tert-Butyl Carbamic Acid Formation
Esterification provides an alternative pathway to O-tert-butyl N,N-diisopropylcarbamate. These methods focus on forming the ester linkage between a carbamic acid derivative and tert-butanol.
A well-known method for esterification, particularly for sterically hindered alcohols like tert-butanol, is the Steglich esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carboxylic acid, in this case, a derivative of carbamic acid, is activated by DCC to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester. organic-chemistry.org This method is advantageous as it proceeds under mild conditions, which is crucial for handling the acid-labile tert-butyl group. organic-chemistry.org
Another approach involves the use of benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These activated esters can then efficiently react with tert-butyl alcohol in the presence of a base like DMAP or calcined hydrotalcite to yield the corresponding tert-butyl ester. researchgate.net
| Method | Reagents | Key Intermediate | Reference |
| Steglich Esterification | N,N-Diisopropylcarbamic acid, tert-Butanol, DCC, DMAP | O-acylisourea | organic-chemistry.org |
| Benzotriazole Ester Method | N,N-Diisopropylcarbamic acid, tert-Butanol, HOBt, EDC, Base | Benzotriazole ester | researchgate.net |
Synthesis of Complex Molecules Incorporating the O-tert-butyl N,N-diisopropylcarbamate Moiety
The O-tert-butyl N,N-diisopropylcarbamate functional group can be a key component of more complex organic molecules. Its synthesis within these larger structures requires strategic planning and control over the reaction sequence.
Modular Approaches in Multistep Organic Synthesis
In multistep organic synthesis, a modular approach is often employed, where different fragments of the target molecule are synthesized separately and then combined. The synthesis of a carbamate-containing molecule can be part of a larger synthetic route. For example, a multi-step synthesis might involve the creation of an intermediate that is later functionalized with the O-tert-butyl N,N-diisopropylcarbamate group. trine.edu
Solid-supported reagents and scavengers have also emerged as a powerful tool in multi-step organic synthesis, allowing for the efficient construction of chemical libraries which can include carbamate-functionalized compounds. manchester.ac.uk This approach simplifies purification and allows for the sequential addition of reagents to build molecular complexity. manchester.ac.uk
Stereocontrolled Access to Carbamate-Functionalized Intermediates
Achieving a specific stereochemistry is often a critical challenge in the synthesis of complex molecules. Stereocontrolled methods for introducing the carbamate group are therefore highly valuable.
One strategy involves the use of cyclic intermediates to control the stereochemical outcome of a reaction. iupac.org For instance, the cyclization of unsaturated precursors can lead to the formation of heterocyclic intermediates with a defined stereochemistry. Subsequent ring-opening or modification of these intermediates can then yield acyclic products with the desired stereocontrol. iupac.org
A stereodivergent method for carbamate synthesis has been developed that utilizes organic carbonate intermediates. scispace.com This approach allows for the selective formation of either cis or trans diastereoisomers of carbamate scaffolds with excellent stereocontrol. scispace.com The trans-configured products are generated through the aminolysis of an in situ formed trans-oligo/polycarbonate. scispace.comresearchgate.net This method highlights the ability to control diastereoselectivity by carefully choosing the reaction pathway and intermediates.
O Tert Butyl N,n Diisopropylcarbamate in Directed Metalation Chemistry
Fundamental Principles of Directed Metalation Using N,N-Diisopropylcarbamates
Directed ortho metalation (DoM) is a powerful tool for the regioselective deprotonation of aromatic compounds. wikipedia.org The N,N-diisopropylcarbamate group is among the most effective directing metalation groups (DMGs) due to its unique electronic and steric properties.
Role of the N,N-Diisopropylcarbamate as a Directing Metalation Group (DMG)
The N,N-diisopropylcarbamate group serves as a potent directing metalation group (DMG) by virtue of its ability to coordinate with organolithium bases. wikipedia.orgbaranlab.org This coordination, facilitated by the Lewis basic carbonyl oxygen of the carbamate (B1207046), brings the base into close proximity to a specific C-H bond on the aromatic ring, typically at the ortho position. wikipedia.orgbaranlab.org This phenomenon, known as the complex-induced proximity effect (CIPE), dramatically increases the rate of deprotonation at the targeted site compared to other positions on the ring. baranlab.org
The general process involves the treatment of a substrate bearing the carbamate DMG with a strong base, such as an alkyllithium reagent, at low temperatures. nih.gov This leads to the formation of an ortho-lithiated species, which can then be trapped by various electrophiles to introduce a wide range of functional groups. nih.gov The N,N-diisopropylcarbamate is considered a superior DMG compared to other oxygen-based directing groups due to its strong coordinating ability and its relative stability under the reaction conditions. nih.gov The bulky N,N-diisopropyl groups also contribute to the stability and reactivity of the system, likely through steric effects. acs.org
Chelation-Controlled Deprotonation Mechanisms
The mechanism of directed ortho metalation is fundamentally a chelation-controlled process. The reaction is initiated by the formation of a pre-lithiation complex where the lithium atom of the organolithium reagent coordinates to the carbonyl oxygen of the carbamate group. nih.gov This coordination is a crucial step, as it positions the base for the subsequent deprotonation. nih.gov
Solid-state and solution studies support the idea that complexation precedes the deprotonation event. nih.gov Organolithium compounds are known to exist as aggregates, and their interaction with Lewis basic ligands, such as the carbamate group, is well-established. nih.gov This interaction leads to a focused deprotonation at the ortho position, generating a stabilized aryllithium intermediate where the lithium atom remains coordinated to the carbamate. wikipedia.orgnih.gov This chelation not only directs the initial deprotonation but also stabilizes the resulting organolithium species, preventing unwanted side reactions and allowing for efficient trapping with electrophiles. nih.gov
Regioselective Functionalization of Aromatic and Heteroaromatic Systems
The use of O-tert-butyl N,N-diisopropylcarbamate as a directing group provides a reliable method for the regioselective functionalization of a variety of aromatic and heteroaromatic compounds.
ortho-Lithiation of Aryl and Heteroaryl O-tert-butyl N,N-diisopropylcarbamate Derivatives
The ortho-lithiation of aryl and heteroaryl carbamates is a highly regioselective process. wikipedia.orgnih.gov For instance, the treatment of O-phenyl N,N-diisopropylcarbamate with sec-butyllithium (B1581126) (s-BuLi) in a suitable solvent like cyclopentyl methyl ether (CPME) at low temperatures leads to efficient deprotonation at the ortho position. acs.org This methodology is applicable to a wide range of substrates, including those that are electron-deficient, electron-rich, and polycyclic. acs.org The reaction's success with various functional groups present on the aromatic ring highlights its broad utility. acs.org
The choice of the N-alkyl groups on the carbamate can influence the yield of the reaction, suggesting that steric factors play a role in the metalation process. acs.org The ability to achieve high regioselectivity is a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield a mixture of ortho and para isomers. wikipedia.org
Scope and Limitations in Electrophilic Quenching Reactions
The ortho-lithiated intermediates generated from O-tert-butyl N,N-diisopropylcarbamate derivatives are versatile nucleophiles that can react with a broad spectrum of electrophiles. nih.govacs.org This allows for the introduction of a diverse array of substituents at the ortho position.
Table 1: Examples of Electrophilic Quenching Reactions
| Electrophile | Functional Group Introduced |
|---|---|
| Alkyl halides | Alkyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Iodine (I₂) | Iodo |
| Disulfides | Thioether |
While the scope of electrophilic quenching is extensive, there are some limitations. Certain electrophiles can lead to side reactions, such as single electron transfer (SET) processes. nih.govacs.org Additionally, the stability of the lithiated intermediate is crucial; at higher temperatures, some lithiated carbamates can undergo rearrangement, such as the anionic Fries rearrangement, to form ortho-hydroxy amides. uwindsor.ca The presence of acidic protons on the electrophile can also be problematic, leading to protonation of the aryllithium instead of the desired substitution. nih.govacs.org Furthermore, if the aromatic ring contains a halogen like bromine or iodine, a competitive halogen-lithium exchange may occur faster than the directed lithiation. uwindsor.ca
Stereoselective Directed Metalation with Chiral O-tert-butyl N,N-diisopropylcarbamate Derivatives
The principles of directed metalation can be extended to asymmetric synthesis by employing chiral carbamate derivatives. The lithiation of (–)-myrtenyl N,N-diisopropylcarbamate, for example, has been studied in the presence of both chiral and achiral ligands. researchgate.net The diastereomeric ratio of the products obtained after quenching with an electrophile provides insight into the configurational stability of the diastereomeric lithium intermediates. researchgate.net
This approach allows for the stereoselective synthesis of various compounds. For instance, the deprotonation of allylic N,N-diisopropylcarbamates in the presence of the chiral ligand (–)-sparteine can lead to enantiomerically enriched products. researchgate.net This strategy has been successfully applied to the synthesis of chiral homoenolate equivalents and in homoaldol reactions. researchgate.net The choice of chiral ligand and reaction conditions is critical for achieving high stereoselectivity. nih.gov The use of a (+)-sparteine surrogate has also been explored to access the opposite enantiomers. nih.gov This methodology has proven effective for the synthesis of optically active precursors with high diastereoselectivity. nih.gov
Asymmetric Deprotonation Using Chiral Ligands
Directed ortho-metalation (DoM) is a key reaction where a directed metalation group (DMG) on an aromatic ring guides the deprotonation of a nearby ortho-position by an organolithium base. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org The carbamate group, particularly the O-carbamate, is one of the most powerful DMGs. nih.govacs.org
In the context of asymmetric synthesis, the deprotonation of a prochiral starting material can be rendered enantioselective by using a chiral ligand in conjunction with the organolithium base. This approach creates a chiral environment around the reaction center, leading to the preferential formation of one enantiomer of the lithiated intermediate. For instance, the asymmetric deprotonation of N-Boc pyrrolidine (B122466) has been achieved with high enantioselectivity using s-BuLi in the presence of a catalytic amount of (–)-sparteine and a stoichiometric amount of a chiral diamine ligand. nih.gov While this specific example does not involve O-tert-butyl N,N-diisopropylcarbamate, the principle is directly applicable. The bulky tert-butyl and diisopropyl groups of the carbamate can influence the stereochemical outcome by interacting with the chiral ligand-base complex.
The general process of DoM involves the coordination of the organolithium base to the heteroatom of the DMG, which facilitates the deprotonation of the adjacent ortho-proton. acs.orgbaranlab.org The choice of base is crucial, with common options being n-BuLi, s-BuLi, and t-BuLi. uwindsor.ca The use of a chiral ligand modifies this process by creating a diastereomeric transition state, thereby inducing asymmetry.
Diastereoselective Control in Subsequent Carbon-Carbon Bond Forming Reactions
Once the chiral, non-racemic lithiated intermediate is formed through asymmetric deprotonation, its reaction with an electrophile can proceed with high diastereoselectivity. This is a powerful strategy for controlling the stereochemistry of newly formed carbon-carbon bonds. northwestern.edu The existing stereocenter in the lithiated species directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
For example, the reaction of an enantiomerically enriched aryllithium, generated from an O-aryl carbamate, with a prochiral electrophile like an aldehyde or an imine can lead to the formation of a new stereocenter with a specific configuration relative to the first. The bulky substituents on the carbamate group can play a significant role in this diastereoselective control by creating a sterically demanding environment that favors one approach of the electrophile over the other.
Research has shown that diastereoselective oxidative carbon-carbon bond formation can be achieved using silyl (B83357) bis-enol ethers, highlighting the power of such intermediates in controlling stereochemistry. northwestern.edu Similarly, the reaction of lithiated species derived from O-tert-butyl N,N-diisopropylcarbamate with various electrophiles can be expected to exhibit high levels of diastereocontrol, providing access to complex chiral molecules.
Applications in Asymmetric Synthesis of Chiral Building Blocks via Homoaldol Reactions
The enantiomerically enriched products obtained from the asymmetric deprotonation and subsequent diastereoselective functionalization of O-tert-butyl N,N-diisopropylcarbamate can serve as valuable chiral building blocks in organic synthesis. nih.govmdpi.com These building blocks can be further elaborated to construct more complex target molecules, including natural products and pharmaceuticals. nih.gov
A notable application of this methodology is in asymmetric homoaldol reactions. The reaction of the lithiated carbamate with an aldehyde electrophile generates a β-hydroxy carbamate, which can be a precursor to chiral 1,3-diols. The stereochemistry of both new stereocenters can be controlled in this process.
The following table summarizes the key aspects of using O-tert-butyl N,N-diisopropylcarbamate in directed metalation for asymmetric synthesis:
| Feature | Description |
| Directed Metalation Group | The O-tert-butyl N,N-diisopropylcarbamate group acts as a powerful directed metalation group (DMG), guiding the deprotonation to the ortho-position. nih.govacs.org |
| Asymmetric Deprotonation | The use of a chiral ligand in conjunction with an organolithium base allows for the enantioselective deprotonation of a prochiral substrate. nih.gov |
| Diastereoselective C-C Bond Formation | The reaction of the resulting chiral lithiated intermediate with an electrophile proceeds with high diastereoselectivity, controlling the stereochemistry of the new bond. northwestern.edu |
| Chiral Building Blocks | The products of these reactions are valuable chiral building blocks for the synthesis of complex molecules. nih.govmdpi.com |
| Homoaldol Reactions | This methodology can be applied to asymmetric homoaldol reactions to produce chiral β-hydroxy carbamates and their derivatives. |
The versatility of O-tert-butyl N,N-diisopropylcarbamate in directed metalation chemistry, combined with the power of asymmetric catalysis, provides a robust platform for the synthesis of a wide range of enantiomerically enriched compounds.
Mechanistic Investigations and Theoretical Studies of O Tert Butyl N,n Diisopropylcarbamate Reactivity
Elucidation of Reaction Mechanisms Involving O-tert-butyl N,N-diisopropylcarbamate
The primary reactivity of aryl O-carbamates is centered around the directed ortho-metalation (DoM) reaction, where the carbamate (B1207046) group directs a strong base to deprotonate the aromatic ring at the position closest to it.
The N,N-diisopropylcarbamate group is a powerful directed metalation group (DMG). The reaction pathway for its lithiation typically involves the coordination of an organolithium reagent to the carbonyl oxygen of the carbamate. This initial complexation brings the organolithium base into close proximity to the ortho-proton of the aromatic ring, facilitating its abstraction. This is known as a complex-induced proximity effect (CIPE).
The process begins with the treatment of an aryl O-N,N-diisopropylcarbamate with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), to form a thermodynamically stable ortho-lithiated intermediate. This species is then quenched with an electrophile to yield the ortho-substituted product. For instance, the lithiation of O-phenyl N,N-diisopropylcarbamate with s-BuLi, followed by quenching with various electrophiles, provides the corresponding ortho-functionalized products in good to excellent yields. nih.gov
The general pathway is as follows:
Complexation: The lithium base (e.g., s-BuLi) coordinates to the carbamate's carbonyl oxygen.
Deprotonation: The base, now held in proximity, abstracts a proton from the ortho position of the aromatic ring, forming a lithiated aryl species and butane.
Electrophilic Quench: The resulting aryllithium intermediate reacts with an added electrophile (E+) to form the final substituted product.
Transmetalation reactions can follow the initial lithiation step. For example, the aryllithium species can be treated with a metal salt, such as MgBr₂, to generate a more reactive or selective organomagnesium (Grignard) reagent. This magnesium transmetalation can be advantageous for subsequent cross-coupling reactions. nih.gov
Table 1: Examples of Electrophiles Used in the Lithiation of O-phenyl N,N-diisopropylcarbamate
| Electrophile | Product | Yield (%) |
|---|---|---|
| D₂O | 2-Deuterio-O-phenyl N,N-diisopropylcarbamate | >95 |
| Me₃SiCl | 2-(Trimethylsilyl)-O-phenyl N,N-diisopropylcarbamate | 92 |
| I₂ | 2-Iodo-O-phenyl N,N-diisopropylcarbamate | 85 |
Data synthesized from representative examples of ortho-lithiation of aryl carbamates. nih.gov
The choice of solvent and base is critical in controlling the efficiency and regioselectivity of the lithiation of O-aryl N,N-diisopropylcarbamates.
Base: Tertiary amides and carbamates are powerful DMGs. semanticscholar.org The use of sec-BuLi is often preferred for N,N-disubstituted carbamates to achieve efficient metalation. semanticscholar.org In some cases, n-BuLi can be used, often in the presence of an additive like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDTA) or tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase the basicity of the reagent. nih.gov For N,N-diisopropylbenzamides, which are structurally related, n-BuLi/TMEDA at low temperatures has proven effective. semanticscholar.org
Solvent: The solvent plays a crucial role in solvating the organolithium species and influencing its aggregation state and reactivity.
Tetrahydrofuran (THF): A common polar aprotic solvent that effectively solvates the lithium cation, promoting the deprotonation step. It is often used for reactions at low temperatures (e.g., -78 °C) to prevent side reactions. semanticscholar.org
Diethyl Ether (DEE): Less polar than THF, it can sometimes lead to different reactivity or aggregation states of the organolithium reagent.
Cyclopentyl Methyl Ether (CPME): A greener alternative solvent that has been shown to be effective for ortho-lithiation reactions, sometimes offering improved yields. nih.gov
In studies on related N-pivaloyl-phenylethylamines, switching from DEE to THF was necessary to ensure the solubility of the lithiated intermediate at the required low temperature of -78 °C. semanticscholar.org
Spectroscopic and Computational Analysis of Intermediates and Transition States
To gain deeper insight into the reaction mechanisms, researchers employ a combination of advanced spectroscopic techniques and computational modeling.
Direct observation of the short-lived organometallic intermediates in these reactions is challenging but essential for confirming mechanistic proposals. In situ spectroscopic methods allow for the characterization of these species under reaction conditions.
While specific in situ studies on O-tert-butyl N,N-diisopropylcarbamate are not widely documented, analogous systems provide insight. For example, Lithium NMR spectroscopy, including techniques like HOESY (Heteronuclear Overhauser Effect Spectroscopy), has been used to study the lithiation of anisole. nih.gov These studies revealed the formation of pre-lithiation complexes where the organolithium reagent interacts with the substrate before deprotonation occurs. nih.gov It is highly probable that similar pre-lithiation complexes form between O-aryl N,N-diisopropylcarbamates and the alkyllithium base, stabilized by coordination to the carbonyl oxygen.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and predicting reactivity. researchgate.net These methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates. bsu.byscispace.com
For carbamate-directed lithiation, DFT calculations can:
Model Pre-lithiation Complexes: Determine the structure and stability of the initial complex formed between the carbamate and the organolithium reagent.
Calculate Transition State Energies: Compute the activation energy for the proton abstraction step, providing insight into the reaction kinetics.
Analyze Intermediate Stability: Evaluate the structure and stability of the resulting aryllithium species.
Predict Regioselectivity: In cases with multiple possible deprotonation sites, calculations can predict which proton is most likely to be removed.
Studies on related molecules have used computational methods like PM6 and DFT to analyze optimized geometries, electronic absorption spectra, and molecular orbitals (HOMO/LUMO energies). bsu.byscispace.commdpi.com For example, calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) derivatives have determined HOMO and LUMO energy levels, which are crucial for understanding electronic transitions and reactivity. bsu.byscispace.com Similar calculations for O-tert-butyl N,N-diisopropylcarbamate would elucidate the electronic factors governing its role as a directed metalation group.
Table 2: Representative Data from Quantum Chemical Calculations on a Related Molecule
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -9.584 eV | PM6 |
| LUMO Energy | 0.363 eV | PM6 |
| Max Absorption Wavelength (λ_max) | 275.99 nm | TD-DFT/PM6 |
Data for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, illustrating typical computational outputs. bsu.by
The three-dimensional conformation of the N,N-diisopropylcarbamate group is a key factor in its effectiveness as a directing group. The bulky isopropyl groups can restrict rotation around the C-N bond, leading to a preferred conformation that optimally positions the carbonyl oxygen for coordination with the organolithium reagent.
Computational modeling can be used to perform a conformational analysis, identifying the lowest energy conformers of the carbamate. This analysis is critical for understanding how the directing group orients itself relative to the aromatic ring. The preferred conformation directly influences the geometry of the pre-lithiation complex and the subsequent transition state for deprotonation. nih.gov
In systems where stereocenters are present, either in the carbamate itself or elsewhere in the molecule, the conformation of the lithiated intermediate can have significant stereochemical implications. The directed metalation can proceed with high diastereoselectivity, as the approach of the electrophile is dictated by the established conformation of the organometallic intermediate. researchgate.net
Novel Synthetic Transformations and Methodologies Employing O Tert Butyl N,n Diisopropylcarbamate
Catalytic Applications Beyond Traditional Stoichiometric Metalation
While the stoichiometric DoM reaction is highly effective, contemporary research emphasizes the development of more atom-economical and sustainable catalytic methods. The robust coordinating ability of the diisopropylcarbamate group has proven instrumental in guiding transition-metal catalyzed C-H functionalization reactions and even in enabling the carbamate (B1207046) itself to participate directly in catalytic cross-coupling.
A significant breakthrough is the use of the aryl O-carbamate as a cross-coupling partner in nickel-catalyzed Suzuki-Miyaura reactions. nih.gov Historically, the carbamate was considered primarily a directing and protecting group for phenols. This methodology allows for the direct replacement of the OCON(i-Pr)₂ group with an aryl, heteroaryl, or vinyl substituent. The transformation employs an inexpensive and stable nickel catalyst, NiCl₂(PCy₃)₂, and demonstrates broad scope for both aryl and heteroaryl O-carbamates. nih.gov The success of this reaction is highly dependent on the controlled hydrolysis of boronic acid to the corresponding boroxine, highlighting the nuanced parameters required for this novel catalytic activation of the carbamate moiety. nih.gov
Table 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl O-Carbamates This table showcases the scope of the nickel-catalyzed cross-coupling of aryl O-carbamates with various boronic acids. Data sourced from Antoft-Finch, A. et al. (2009). nih.gov
| Aryl O-Carbamate | Boronic Acid | Product | Yield (%) |
| Phenyl N,N-diethylcarbamate | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 91 |
| Naphthyl N,N-diethylcarbamate | Phenylboronic acid | 1-Phenylnaphthalene | 89 |
| Phenyl N,N-diethylcarbamate | 3-Thiopheneboronic acid | 3-Phenylthiophene | 82 |
| 4-Fluorophenyl N,N-diethylcarbamate | Phenylboronic acid | 4-Fluoro-1,1'-biphenyl | 85 |
Furthermore, the directing prowess of the carbamate group has been harnessed in iridium-catalyzed C-H borylation. nih.gov In these processes, a catalytic amount of an iridium complex, guided by the carbamate, selectively functionalizes the ortho-C-H bond with a boryl group. This method provides a direct and efficient route to valuable arylboronic esters, which are key building blocks in organic synthesis, particularly for subsequent cross-coupling reactions. The development of highly active iridium catalysts has enabled these reactions to proceed with high efficiency and selectivity for a diverse range of aromatic and even aliphatic substrates. nih.gov
Integration of O-tert-butyl N,N-diisopropylcarbamate in Cascade and Domino Reactions
The ortho-lithiated species generated via DoM is a highly reactive intermediate that can be strategically employed to trigger subsequent transformations in a single pot, leading to complex molecular architectures through cascade or domino reactions.
A classic example is the anionic ortho-Fries (AoF) rearrangement. uwindsor.caresearchgate.net Following the initial ortho-lithiation of an O-aryl carbamate, warming the reaction mixture can induce the migration of the carbamoyl (B1232498) group from the oxygen to the lithiated carbon. uwindsor.ca This process results in the formation of a salicylamide (B354443) derivative, a valuable structural motif. The diisopropylcarbamate is particularly well-suited for this reaction. The sequence represents a powerful one-pot functionalization and rearrangement cascade.
Recent studies have expanded on this concept. For instance, Ghinato et al. developed efficient protocols for performing DoM and the subsequent anionic ortho-Fries rearrangement under aerobic conditions using the greener solvent cyclopentyl methyl ether (CPME). nih.govacs.org This work, using hindered lithium amides like lithium tetramethylpiperidide (LiTMP), demonstrates that these complex reaction sequences can be performed outside of strictly inert environments, increasing their practical applicability. nih.govacs.org This methodology was successfully applied to the synthesis of the pharmaceutical compound (S)-rivastigmine. nih.gov
Iterative metalation sequences also showcase the utility of the carbamate group in domino processes. researchgate.net After an initial DoM and quenching with an electrophile, the newly introduced group can enable or direct a second metalation at a different position, allowing for the programmed construction of highly substituted aromatic rings.
Development of New Reagents and Catalytic Systems Leveraging Diisopropylcarbamate Scaffolds
The structural features of the N,N-diisopropylcarbamate group—specifically its strong Lewis basicity and defined steric profile—make its core scaffold an attractive platform for the design of new reagents and catalytic systems. nih.gov While the group itself is most famous as a director, its principles of coordination and steric hindrance inform the development of novel ligands and reagents for catalysis.
The well-understood interaction between the carbamate's carbonyl oxygen and lithium has guided the design of other directing groups for a variety of metal-catalyzed transformations. ucsf.edu The knowledge gained from carbamate-directed reactions provides a blueprint for creating new ligands that can control the regioselectivity and reactivity of a metallic center in catalytic C-H functionalization. repec.org
Moreover, the diisopropylamino moiety is a common feature in ligands designed for asymmetric catalysis due to its steric bulk. The development of chiral ligands often incorporates such sterically demanding groups to create an effective chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.
In a related application, scaffolds containing bulky N-alkyl groups, similar to the diisopropylamino unit, form the basis of novel reagents for catalytic transformations. For example, di-tert-butyldiaziridinone has been established as an effective nitrogen source for the palladium-catalyzed diamination of conjugated dienes. orgsyn.org The bulky tert-butyl groups are crucial for the reagent's stability and reactivity profile. This illustrates a broader principle where sterically hindered dialkylamino-type structures are leveraged to create new reagents for catalysis. orgsyn.org
Strategic Utility in the Synthesis of Complex Organic Architectures
The reliability and powerful directing effect of the O-aryl diisopropylcarbamate group have rendered it a cornerstone in the strategic planning of total syntheses of complex natural products and pharmaceutical agents. Its ability to ensure regioselectivity in the early stages of a synthesis allows for the secure installation of functional groups that would be difficult to introduce using classical electrophilic aromatic substitution methods.
A pertinent example is the application of DoM chemistry in the synthesis of the Alzheimer's disease drug, (S)-rivastigmine. nih.gov The synthesis utilized a LiTMP-promoted metalation/rearrangement of an O-aryl carbamate substrate under aerobic conditions to construct the key salicylamide core of the molecule efficiently. nih.govacs.org This strategic step highlights the power of carbamate-directed methodologies to streamline the synthesis of medicinally relevant compounds.
Furthermore, the combination of DoM with subsequent catalytic cross-coupling reactions provides a powerful toolkit for building molecular complexity. nih.gov A synthetic sequence can involve an initial carbamate-directed ortho-functionalization (e.g., borylation or halogenation), followed by a transition-metal-catalyzed cross-coupling at that newly functionalized position. In a subsequent step, the carbamate group itself can be used as a coupling handle in a nickel-catalyzed reaction, enabling a multi-directional and convergent approach to assembling complex biaryl or poly-aryl structures. nih.gov This strategic orthogonality—using the same group first as a director and then as a coupling partner—avoids additional protection/deprotection steps and provides a highly efficient path to complex organic architectures. nih.gov This approach has been demonstrated in the concise synthesis of uniquely substituted molecules that would otherwise require much longer synthetic routes. nih.govresearchgate.net
Future Perspectives and Emerging Research Directions in O Tert Butyl N,n Diisopropylcarbamate Chemistry
Development of More Sustainable and Efficient Synthetic Protocols
The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and its derivatives. mdpi.com Consequently, a significant research effort is directed towards creating greener and more efficient synthetic routes. These emerging protocols prioritize the use of less toxic reagents, renewable feedstocks, and catalytic systems to improve atom economy and reduce environmental impact.
One promising and sustainable approach involves the use of carbon dioxide (CO2) as a C1 source, which is non-toxic, abundant, and renewable. acs.org Basic catalysts have been shown to effectively promote the reaction between amines, alcohols, and CO2 to yield carbamates under mild conditions. Another green alternative to phosgene is the use of urea (B33335) as a carbonyl source. rsc.orgrsc.org For instance, a highly efficient method for synthesizing N-substituted carbamates from amines, urea, and alcohols has been developed using a reusable TiO2–Cr2O3/SiO2 catalyst, achieving yields of 95–98%. rsc.orgrsc.org
Catalytic methods are at the forefront of sustainable synthesis. Palladium-catalyzed reductive carbonylation of nitroaromatics offers a pathway to functionalized carbamates. epa.gov Similarly, palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of alcohols provides an efficient route to N-aryl carbamates, including those with the tert-butoxycarbonyl (Boc) protecting group. organic-chemistry.orgnih.gov
A metal-free approach for the synthesis of N-aryl carbamates has been developed through a green Hofmann rearrangement process. mdpi.comnih.gov This method utilizes oxone and potassium chloride to generate N-chloro amides from aromatic amides, which then rearrange to isocyanates and are trapped by alcohols to form the desired carbamates. mdpi.comnih.gov
The following table summarizes some of the sustainable and efficient methods being explored for carbamate (B1207046) synthesis, which could be adapted for O-tert-butyl N,N-diisopropylcarbamate.
| Catalyst/Reagent System | Substrates | Product | Key Features |
| TiO2–Cr2O3/SiO2 | Amines, Urea, Alcohols | N-Substituted Carbamates | High yields (95-98%), reusable catalyst. rsc.orgrsc.org |
| Basic Catalysts (e.g., Cs2CO3) | Amines, Alcohols, CO2 | Carbamates | Halogen-free, utilizes CO2 as a C1 source. |
| Palladium Acetate (B1210297)/Ligand | Aryl Chlorides/Triflates, Sodium Cyanate, Alcohols | N-Aryl Carbamates | Efficient, broad substrate scope. organic-chemistry.orgnih.gov |
| Oxone/KCl | Aromatic Amides, Alcohols | N-Aryl Carbamates | Metal-free, green oxidation process. mdpi.comnih.gov |
| Copper(II) Triflate | Nitriles, Di-tert-butyl dicarbonate | N-tert-butyl Amides | Solvent-free, room temperature, high yields. researchgate.net |
Expanding the Scope of Directed Functionalization beyond Lithium Chemistry
The N,N-diisopropylcarbamate group is a powerful directing group for ortho-lithiation, a reaction known as Directed ortho Metalation (DoM). acs.orgnih.govwikipedia.org This has been extensively used for the regioselective functionalization of aromatic rings. However, the reliance on strong organolithium bases, which often require cryogenic temperatures and strictly anhydrous conditions, has prompted researchers to explore alternative, more versatile catalytic methods.
Transition metal-catalyzed C-H activation has emerged as a powerful strategy to functionalize O-arylcarbamates without the need for stoichiometric organolithium reagents. Palladium and rhodium catalysts have shown particular promise in this area.
Palladium-catalyzed reactions have been developed for the ortho-C-H functionalization of O-arylcarbamates. For example, the use of palladium acetate can direct the ortho-bromination of O-arylcarbamates with N-bromosuccinimide (NBS). acs.orgnih.gov This method avoids the need for pre-metalation and proceeds under relatively mild conditions.
Rhodium catalysis has also proven effective for the directed C-H functionalization of carbamates. Rh(III)-catalyzed ortho-C-H activation and olefination of phenol (B47542) carbamates have been achieved, providing a new route to ortho-substituted phenols. acs.orgacs.org This reaction demonstrates different reactivity compared to palladium-catalyzed processes and expands the toolbox for C-H functionalization. acs.org These rhodium-catalyzed reactions can be coupled with cascade cyclizations, enabling the rapid construction of complex molecular architectures. rsc.orgnih.gov
Copper catalysis is another area of growing interest. While not always a direct C-H activation in the same vein as palladium or rhodium, copper-catalyzed reactions offer alternative pathways for functionalization. For instance, copper-catalyzed amidation of unactivated C-H bonds has been reported, showcasing the potential for forming C-N bonds in the presence of a carbamate group. acs.org
The future of directed functionalization for O-tert-butyl N,N-diisopropylcarbamate and related compounds lies in the development of more sustainable and practical methods. This includes the exploration of photoredox catalysis, electrochemistry, and mechanochemistry to achieve C-H activation under milder and more environmentally friendly conditions. acs.orgnih.gov The robustness of the O-carbamate group under various reaction conditions, including those involving radical intermediates, makes it an ideal candidate for these emerging technologies. acs.orgnih.gov
The table below highlights some of the non-lithium based directed functionalization methods applicable to carbamate-containing compounds.
| Catalyst System | Reaction Type | Substrate | Key Features |
| Pd(OAc)2 / p-TsOH | ortho-Bromination | O-Arylcarbamates | Selective C-H bromination with NBS. acs.orgnih.gov |
| [RhCp*Cl2]2 / Cu(OAc)2 | ortho-Olefination | Phenol Carbamates | High regioselectivity with acrylates and styrenes. acs.orgacs.org |
| Rh(III) / Cu(II) | Oxidative Cycloaddition | Benzamides | C-H/N-H annulation with alkynes. acs.org |
| Copper Catalyst | Intermolecular Amidation | Alkanes, Carbamates | C-H amidation of unactivated alkanes. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
